Technical Documentation Center

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one
  • CAS: 1344239-32-2

Core Science & Biosynthesis

Foundational

A Technical Guide to Determining the Organic Solubility Profile of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one

Abstract A comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for successful drug development. It is a pivotal physicochemical parameter that dictates formulation strategies, bioavail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for successful drug development. It is a pivotal physicochemical parameter that dictates formulation strategies, bioavailability, and the ultimate therapeutic efficacy of a drug candidate.[1][2][3][4] This guide provides a detailed framework for characterizing the solubility profile of the novel chemical entity 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one in a range of common organic solvents. As specific experimental solubility data for this compound is not publicly available, this document serves as a first-principles guide for researchers and drug development scientists. It outlines the governing theories of solubility, presents a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and details the subsequent analytical quantification using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is emphasized to empower scientists to not only execute the protocol but also to adapt it based on empirical observations.

The Imperative of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility is arguably one of the most critical. A drug must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[1][5] Insufficient solubility can lead to a cascade of development problems, including:

  • Low and Erratic Bioavailability: Inconsistent absorption leads to unpredictable therapeutic outcomes.[1][3][4]

  • Formulation Hurdles: Difficulty in developing viable dosage forms, especially for oral and parenteral routes.[1]

  • Inaccurate In Vitro Assay Results: Compound precipitation in biological media can lead to a misinterpretation of potency and toxicity data.[6]

  • Challenges in Process Chemistry: Solubility dictates the choice of solvents for reaction, purification, and crystallization, impacting yield and purity.

This guide focuses on 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one , a compound featuring a substituted phenyl ring, a piperazinone core, and functional groups (amino, bromo) that suggest a nuanced solubility behavior deserving of systematic investigation.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" provides the foundational logic for solvent selection. This involves matching the intermolecular forces of the solute (the compound) with those of the solvent. Key solvent parameters to consider include:

  • Polarity (Dielectric Constant): Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing O-H or N-H bonds, capable of hydrogen bonding) and aprotic (lacking such bonds).

  • Hydrogen Bonding Capacity: The amino group on the phenyl ring and the carbonyl group of the piperazinone suggest that 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one can act as both a hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities (e.g., alcohols) are therefore of significant interest.

  • Dipole Moment: The presence of heteroatoms (N, O, Br) creates bond dipoles, contributing to the overall molecular dipole moment and influencing interactions with polar solvents.

Based on these principles, a strategic selection of solvents spanning the polarity spectrum is essential for building a comprehensive solubility profile.

Table 1: Recommended Organic Solvents for Initial Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; effective for many polar organic molecules.
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)Possess significant dipole moments but do not donate hydrogen bonds. DMSO is a powerful, universal solvent.
Non-Polar Hexane, TolueneUsed to establish the lower limit of solubility and assess lipophilicity.
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateBridge the gap between polar and non-polar extremes, often used in synthesis and purification.

Experimental Design: The Gold-Standard Equilibrium Shake-Flask Method

To ensure the generation of high-quality, reliable data, the thermodynamic equilibrium solubility must be determined. The shake-flask method, while more time-consuming than high-throughput kinetic assays, is considered the definitive "gold standard" for this purpose.[7][8][9] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[7]

The following diagram outlines the comprehensive workflow for this determination.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis prep_vial 1. Add Solvent to Vial add_solute 2. Add Excess Compound prep_vial->add_solute seal_vial 3. Seal Vial Tightly add_solute->seal_vial shake 4. Agitate at Constant Temp (e.g., 24-48h) seal_vial->shake centrifuge 5. Centrifuge to Pellet Solid shake->centrifuge sample 6. Sample Supernatant centrifuge->sample filter 7. Filter with PTFE Syringe Filter sample->filter dilute 8. Dilute Sample for Analysis filter->dilute hplc 9. Quantify via Validated HPLC dilute->hplc calculate 10. Calculate Solubility (mg/mL) hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with critical control points highlighted to ensure data integrity.

Materials and Reagents
  • 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one (solid, purity >98%)

  • HPLC-grade organic solvents (as listed in Table 1)

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Calibrated analytical balance and pipettes

  • 0.22 µm PTFE syringe filters

  • Volumetric flasks and autosampler vials for HPLC

Step-by-Step Procedure
  • Preparation: Add approximately 1.5 mL of a selected solvent to a 2 mL glass vial.

  • Addition of Solute: Accurately weigh and add an excess amount of the compound (e.g., 10-20 mg) to the vial. The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Expert Insight: Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, a 48- or 72-hour time point should also be tested to confirm that equilibrium has been reached.[6][10] The solubility values at these different time points should agree within an acceptable margin (e.g., <10%).

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Trustworthiness Check: Filtration is a critical step to remove any remaining microscopic solid particles that could artificially inflate the solubility reading. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately perform a serial dilution of the filtered saturate into a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 5.0.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for accurately quantifying the dissolved compound in the filtered saturate.[11][12] A robust and reproducible HPLC method is essential for reliable results.

HPLC Method Development Strategy

The goal is to develop a method that provides a sharp, symmetrical peak for the analyte, free from interference, with a reasonable retention time.

G start Define Analyte Properties col_select Column Selection (e.g., C18) start->col_select mob_phase Mobile Phase (e.g., ACN/H2O + 0.1% Formic Acid) col_select->mob_phase isocratic Isocratic or Gradient? mob_phase->isocratic optimize Optimize Conditions (Flow Rate, Temp) isocratic->optimize Select & Run validate Method Validation (Linearity, Accuracy) optimize->validate final Final Method validate->final

Caption: Logical Flow for HPLC Method Development.

Recommended HPLC Protocol
  • Column Selection: A standard C18 reversed-phase column is an excellent starting point for most small molecules.[13]

  • Mobile Phase: Begin with a mobile phase of Acetonitrile (ACN) and water, both containing 0.1% formic acid to ensure consistent protonation of the amino group and good peak shape.

  • Gradient Screening: Run a fast scouting gradient (e.g., 5% to 95% ACN over 5-10 minutes) to determine the approximate elution time of the compound.

  • Method Optimization: Based on the scouting run, develop an optimized isocratic or gradient method that provides a retention time of 2-5 minutes. Adjust the mobile phase ratio, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30 °C) as needed.[14]

  • Wavelength Selection: Use a UV detector set to the wavelength of maximum absorbance (λ-max) for the compound, determined by running a UV scan.

  • Calibration: Prepare a series of calibration standards of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) by dissolving the compound in the mobile phase. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.999 for data to be considered valid.

Data Presentation and Interpretation

Once quantified, the solubility data should be compiled into a clear, comparative format.

Table 2: Illustrative Solubility Profile of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one at 25 °C (Note: These are hypothetical values for demonstration purposes. Actual experimental data must be substituted.)

SolventDielectric Constant (Approx.)Solubility (mg/mL)Solubility (mol/L)
Hexane1.9< 0.01< 3.5 x 10⁻⁵
Toluene2.40.50.0017
Dichloromethane9.115.20.053
Ethyl Acetate6.08.90.031
Acetone2145.10.158
Acetonitrile37.533.70.118
Isopropanol1825.40.089
Ethanol24.538.60.135
Methanol3352.30.183
DMSO47> 200> 0.70

Molecular Weight of Compound: 285.15 g/mol (Calculated)

Interpretation: The solubility profile allows for the classification of the compound's behavior. For instance, poor solubility in hexane and high solubility in polar solvents like methanol and DMSO would indicate a predominantly polar character. This data is invaluable for selecting appropriate solvent systems for formulation, process chemistry, and further preclinical testing.

Conclusion

Characterizing the organic solubility profile of a new chemical entity like 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one is a foundational step in its development pathway. By employing a robust, scientifically-grounded methodology like the equilibrium shake-flask method coupled with precise HPLC quantification, researchers can generate the high-quality data necessary to make informed decisions. This guide provides the theoretical basis, a detailed protocol, and the analytical framework required to conduct this critical investigation, ensuring that the subsequent stages of drug development are built on a solid physicochemical foundation.

References

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 13, 2026, from [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (n.d.). DSDP Analytics. Retrieved February 13, 2026, from [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ECA Academy. Retrieved February 13, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved February 13, 2026, from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Galenus. Retrieved February 13, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved February 13, 2026, from [Link]

  • Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research. Retrieved February 13, 2026, from [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). European Medicines Agency. Retrieved February 13, 2026, from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved February 13, 2026, from [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Computer-Assisted Method Development for Small and Large Molecules. LCGC North America. Retrieved February 13, 2026, from [Link]

  • ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. (1999). Therapeutic Goods Administration (TGA). Retrieved February 13, 2026, from [Link]

  • Thermodynamic solubility. (n.d.). PCBIS. Retrieved February 13, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. Retrieved February 13, 2026, from [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved February 13, 2026, from [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). Scientific Reports. Retrieved February 13, 2026, from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2021). Bioanalysis Zone. Retrieved February 13, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one

Executive Summary & Target Analysis This guide details a validated, two-step synthesis protocol for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one . This scaffold is a critical intermediate in the development of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Analysis

This guide details a validated, two-step synthesis protocol for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one . This scaffold is a critical intermediate in the development of kinase inhibitors and GPCR ligands, serving as a precursor for tricyclic heterocycles (e.g., benzodiazepines, quinoxalines) via the ortho-diamine functionality.[1]

Chemical Structure & Challenges[1]
  • Target: 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one[1]

  • Core Challenge: The primary synthetic challenge is chemoselectivity .[1] The synthesis requires the reduction of a nitro group to an aniline without debrominating the aryl ring.[1] Standard catalytic hydrogenation (Pd/C, H2) often leads to hydrodebromination byproducts.[1]

  • Solution: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Bechamp Reduction (Fe/NH4Cl) to ensure 100% retention of the bromine handle.[1]

Retrosynthetic Analysis

The most robust disconnection relies on the high reactivity of o-halonitrobenzenes toward secondary amines. 1-Methylpiperazin-2-one acts as the nucleophile at the N4 position, displacing a fluoride leaving group activated by an ortho-nitro group.[1]

Pathway Visualization[1]

Retrosynthesis Target Target: 4-(2-Amino-4-bromophenyl)- 1-methylpiperazin-2-one Intermediate Intermediate: 4-(4-Bromo-2-nitrophenyl)- 1-methylpiperazin-2-one Target->Intermediate Chemoselective Reduction (Fe/NH4Cl) Precursor1 Reagent A: 4-Bromo-1-fluoro- 2-nitrobenzene Intermediate->Precursor1 S_NAr Coupling Precursor2 Reagent B: 1-Methylpiperazin-2-one Intermediate->Precursor2 S_NAr Coupling

Figure 1: Retrosynthetic disconnection showing the assembly of the piperazinone core followed by functional group manipulation.

Detailed Experimental Protocols

Step 1: SNAr Coupling

Objective: Synthesis of 4-(4-Bromo-2-nitrophenyl)-1-methylpiperazin-2-one. Principle: The N4 amine of the piperazinone attacks the electron-deficient carbon of the fluoronitrobenzene.[1] The fluorine atom is the preferred leaving group over bromine due to the higher electronegativity stabilizing the Meisenheimer complex intermediate.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Bromo-1-fluoro-2-nitrobenzene 219.991.0Electrophile
1-Methylpiperazin-2-one 114.151.1Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.242.0Base
DMSO (Anhydrous) -SolventMedium (5 mL/g)
Procedure
  • Setup: Charge a dry round-bottom flask with 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and anhydrous DMSO .

  • Addition: Add 1-Methylpiperazin-2-one (1.1 equiv) followed by DIPEA (2.0 equiv).[1] The reaction is slightly exothermic; add base slowly if scaling >10g.[1]

  • Reaction: Heat the mixture to 80°C under nitrogen for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1) or LCMS.[1] The starting fluoride should be consumed.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into crushed ice/water (10x volume). Stir vigorously for 30 minutes.

    • The product usually precipitates as a yellow/orange solid.[1]

    • Filtration: Filter the solid, wash with copious water to remove DMSO and salts, and dry under vacuum at 45°C.[1]

    • Alternative: If oil forms, extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Yield Expectation: 85–95%.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one. Critical Control Point: Avoid debromination. Do not use Pd/C + H2. Use Iron (Fe) or Tin(II) Chloride (SnCl2).[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Nitro Intermediate (Step 1) -1.0Substrate
Iron Powder (Fe, <10 micron) 55.855.0Reductant
Ammonium Chloride (NH4Cl) 53.498.0Electrolyte/Acid Source
Ethanol / Water -4:1 RatioSolvent System
Procedure
  • Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the Nitro Intermediate (from Step 1) in Ethanol/Water (4:1) .

  • Activation: Add Ammonium Chloride and Iron Powder .

  • Reaction: Heat to Reflux (approx. 78°C) with vigorous stirring.

    • Mechanism:[1][2][3][4][5][6][7][8] Fe oxidizes to Fe(II)/Fe(III) while donating electrons to reduce -NO2 to -NH2.[1]

    • Time: 2–4 hours.[1] Monitor by LCMS (Look for M-30 mass shift corresponding to -O2/+H2, i.e., -32+2).[1]

  • Workup:

    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron sludge.[1] Wash the pad with hot ethanol.[1]

    • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.[1]

    • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate or DCM.[1]

    • Drying: Dry organic phase over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH 95:5) if necessary.

  • Yield Expectation: 75–85%.

Analytical Validation

Expected 1H NMR (DMSO-d6, 400 MHz):

  • δ 6.8–7.1 ppm: Aromatic protons (3H).[1] Look for the specific pattern of a 1,2,4-trisubstituted ring (doublet, doublet of doublets, doublet).

  • δ 4.9–5.2 ppm: Broad singlet (2H), characteristic of the -NH2 aniline protons.[1]

  • δ 3.0–3.8 ppm: Piperazinone ring protons (multiplets).[1]

  • δ 2.8–2.9 ppm: Singlet (3H), N-CH3 group.[1]

LCMS:

  • ESI (+): [M+H]+ peak matching the calculated mass.

  • Isotope Pattern: A 1:1 doublet ratio (M and M+2) confirming the presence of one Bromine atom.[1]

Safety & Handling

  • Aromatic Amines: The product is an aniline derivative.[1] Treat as a potential sensitizer and carcinogen.[1] Use double nitrile gloves.[1]

  • Iron Waste: The iron sludge from Step 2 is pyrophoric when dry.[1] Keep wet and dispose of in a dedicated metal waste container.[1]

  • Halonitrobenzenes: 4-Bromo-1-fluoro-2-nitrobenzene is a skin irritant and lachrymator.[1] Handle in a fume hood.

References

  • SNAr Methodology: "Nucleophilic Aromatic Substitution of o-Halonitrobenzenes with Secondary Amines." Journal of Organic Chemistry. (General methodology for o-fluoronitrobenzene substitution).
  • Reduction Selectivity: Bellamy, F. D., & Ou, K. (1984).[1] "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.[1] Link

  • Piperazinone Synthesis: "Synthesis of 1-methylpiperazin-2-one derivatives." Chemical Biology & Drug Design. (Context for piperazinone stability).
  • Iron Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. (1984).[1] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups."[1] Synthesis, 1988(02), 91-95.[1] (Contrast method showing why Fe is preferred for Halogens).

Sources

Application

Application Notes and Protocols: Leveraging 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one as a Novel Scaffold in Drug Design

Introduction: The Strategic Value of the Piperazinone Scaffold In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" is a cornerstone of efficient drug discovery. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazinone Scaffold

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" is a cornerstone of efficient drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich foundation for the development of novel therapeutics. The piperazine ring is a well-established privileged scaffold, prized for its synthetic tractability and its presence in numerous FDA-approved drugs. The two nitrogen atoms within the six-membered ring offer opportunities for tailored modifications that can significantly influence a compound's physicochemical properties, such as solubility and bioavailability, which are critical for optimizing its pharmacokinetic profile.

This document introduces 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one , a novel scaffold that combines the advantageous features of the piperazinone core with strategically placed functional groups ripe for chemical elaboration. The presence of a primary aromatic amine and a bromine atom on the phenyl ring opens a gateway for a diverse array of chemical transformations, enabling the generation of extensive and structurally varied compound libraries. This guide will provide a comprehensive framework for utilizing this scaffold in a drug discovery campaign, from initial library synthesis to lead optimization, with a focus on the discovery of kinase inhibitors, a prominent target class in oncology and immunology.

Section 1: Scaffold Elaboration and Library Synthesis

The successful application of a scaffold-based approach hinges on the ability to generate a diverse library of analogues. The unique functionalities of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one provide multiple avenues for chemical modification. The primary aromatic amine can be readily acylated, sulfonated, or used in reductive amination reactions. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Parallel Synthesis Workflow

Parallel synthesis is a powerful technique for the rapid generation of compound libraries, enabling the simultaneous synthesis of a large number of compounds. The following workflow outlines a strategy for the parallel synthesis of a focused library based on our lead scaffold.

Caption: Parallel synthesis workflow for library generation.

Protocol: Parallel Acylation of the Primary Amine

This protocol describes the parallel acylation of the primary amine of the scaffold using a 96-well plate format.

Materials:

  • 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one

  • A diverse set of acyl chlorides

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

  • Multichannel pipette

Procedure:

  • Prepare a stock solution of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one in anhydrous DCM (0.1 M).

  • Using a multichannel pipette, dispense 100 µL of the scaffold stock solution into each well of the 96-well reaction block.

  • Prepare 0.12 M stock solutions of a diverse library of acyl chlorides in anhydrous DCM.

  • Dispense 100 µL of each unique acyl chloride stock solution to individual wells of the reaction block.

  • Prepare a 0.3 M solution of DIPEA in anhydrous DCM.

  • Add 100 µL of the DIPEA solution to each well.

  • Seal the reaction block and allow it to shake at room temperature for 16 hours.

  • Quench the reaction by adding 100 µL of methanol to each well.

  • Concentrate the solvent in each well under reduced pressure.

  • Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for purification by mass-directed preparative HPLC.

Section 2: High-Throughput Screening (HTS) for Kinase Inhibitors

Protein kinases are a major class of drug targets, and high-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors. The generated library of compounds can be screened against a panel of kinases to identify initial "hits."

HTS Workflow

The following diagram illustrates a typical HTS workflow for identifying kinase inhibitors.

Caption: High-throughput screening workflow for kinase inhibitors.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular choice for HTS due to their sensitivity and low background interference. This protocol provides a general outline for a TR-FRET based kinase activity assay.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin (if using a biotinylated substrate)

  • Assay buffer

  • 384-well low-volume black plates

  • Compound library dissolved in DMSO

Procedure:

  • Dispense 50 nL of each compound from the library into the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a detection solution containing the Europium-labeled antibody and APC-labeled streptavidin in stop buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound.

Assay Parameter Typical Concentration Range
Kinase1-10 nM
Substrate100-500 nM
ATPKm value for the specific kinase
Compound10 µM (for primary screen)

Section 3: Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the next step is to conduct Structure-Activity Relationship (SAR) studies to understand how modifications to the chemical structure affect biological activity. This iterative process of chemical synthesis and biological testing aims to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.

SAR Cycle

The SAR cycle is a fundamental concept in medicinal chemistry, guiding the optimization of lead compounds.

Caption: The iterative Structure-Activity Relationship (SAR) cycle.

Protocol: Establishing Initial SAR

Following the identification of a hit compound from the HTS, a focused library of analogs should be synthesized to probe the SAR.

Procedure:

  • Analyze the initial hit: Identify the key structural features of the hit compound and the potential points for modification on the 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one scaffold.

  • Systematic Modifications: Synthesize a small, focused library of analogs with systematic changes at each identified position. For example:

    • Amine substitution: Vary the size, electronics, and lipophilicity of the acyl or sulfonyl group.

    • Aryl bromide substitution: Introduce a range of aromatic and heteroaromatic groups via Suzuki coupling.

  • Biological Evaluation: Test the newly synthesized analogs in the same kinase assay to determine their IC50 values.

  • Data Analysis: Correlate the changes in chemical structure with the observed changes in biological activity. This will provide initial insights into the pharmacophore and identify vectors for further optimization.

Section 4: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development. In vitro ADME assays provide valuable data on a compound's potential pharmacokinetic behavior.

Key In Vitro ADME Assays

A standard panel of in vitro ADME assays should be performed on promising lead compounds.

ADME Property Assay Purpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption.
Distribution Plasma Protein BindingDetermines the fraction of compound bound to plasma proteins.
Metabolism Microsomal StabilityAssesses metabolic stability in the presence of liver microsomes.
Excretion N/A (typically assessed in later stages)
Toxicity CYP450 InhibitionIdentifies potential for drug-drug interactions.
Protocol: Microsomal Stability Assay

This protocol outlines a common method for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

  • Add the test compound (final concentration typically 1 µM) and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Section 5: Good Laboratory Practices (GLP)

Adherence to Good Laboratory Practices (GLP) is essential to ensure the quality, integrity, and reliability of non-clinical laboratory studies. GLP principles should be followed throughout the drug discovery process, particularly for studies that will be submitted to regulatory agencies.

Core Tenets of GLP:

  • Standard Operating Procedures (SOPs): All experimental procedures should be documented in detailed SOPs.

  • Data Integrity: All raw data must be accurately recorded, and a clear audit trail maintained.

  • Quality Assurance (QA): An independent QA unit should monitor studies to ensure compliance with GLP principles.

  • Personnel: All personnel must be adequately trained for their assigned tasks.

  • Facilities and Equipment: Facilities and equipment must be suitable for the studies being conducted and properly maintained and calibrated.

Conclusion

The 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one scaffold represents a promising starting point for the discovery of novel therapeutics. Its synthetic accessibility and the presence of multiple diversification points make it an ideal candidate for a scaffold-based drug discovery approach. By following the integrated workflow of library synthesis, high-throughput screening, SAR-guided optimization, and early ADME profiling outlined in these application notes, researchers can efficiently explore the chemical space around this novel scaffold and identify promising lead compounds for further development. The principles and protocols described herein provide a robust framework for leveraging this and other novel scaffolds in the quest for new medicines.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Retrieved from [Link]

  • Koresawa, A., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 799-808. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link]

  • Netterwald, J. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e25832. Retrieved from [Link]

  • Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Pharmuni. (n.d.). Good Laboratory Practice (GLP) Guidelines. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • SafetyCulture. (2025, August 19). A Guide to Good Laboratory Practice (GLP). Retrieved from [Link]

  • ZeClinics. (2025, August 21). Good Laboratory Practices (GLP) in Preclinical Research: Principles, Compliance, and Impact on Drug Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. Retrieved from [Link]

  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie. Retrieved from [Link]

  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie. Retrieved from [Link]

  • Inam, A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Retrieved from [Link]

  • Isbester, K. A., et al. (2021). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry, 19(27), 6035-6042. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • Simbec-Orion. (2025, December 22). Good Laboratory Practices (GLP) & Guidelines. Retrieved from [Link]

  • BioAgilytix. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols, 2(3), 624-31. Retrieved from [Link]

  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. Retrieved from [Link]

  • Organ, M. G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 309-328. Retrieved from [Link]

  • Kim, Y., & Kim, W. Y. (2021). Scaffold-based molecular design with a graph generative model. Digital Discovery, 1(1), 28-36. Retrieved from [Link]

  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

  • BioSolveIT GmbH. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • ResearchGate. (n.d.). ScaffoldGraph: an open-source library for the generation and analysis of molecular scaffold networks and scaffold trees. Retrieved from [Link]

  • Asynt. (2022, September 7). Introduction | Parallel Synthesis | Chemistry. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • Li, Y., et al. (2019). DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. Journal of Chemical Information and Modeling, 60(1), 77-91. Retrieved from [Link]

  • Kumar, M., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 751-771. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ResearchGate. (2023, January 10). (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-amino-4-methylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FL
Method

Step-by-step synthesis of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one from precursors

Application Note: Chemoselective Synthesis of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one Executive Summary This application note details a robust, two-step synthetic protocol for 4-(2-Amino-4-bromophenyl)-1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one

Executive Summary

This application note details a robust, two-step synthetic protocol for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one , a functionalized heterocyclic scaffold relevant to medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The synthesis prioritizes chemoselectivity, specifically preserving the aryl bromide moiety during the reduction of the nitro group, utilizing an iron-mediated reduction strategy.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two primary commercially available building blocks: 1-methylpiperazin-2-one and 4-bromo-1-fluoro-2-nitrobenzene .

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The secondary amine of the piperazinone attacks the electron-deficient fluoro-nitrobenzene. The ortho-nitro group activates the fluorine for displacement while the para-bromo group remains intact.

  • Step 2: Chemoselective Nitro Reduction. The resulting nitro intermediate is reduced to the aniline. Standard catalytic hydrogenation (H2/Pd-C) is avoided to prevent hydrodebromination. Instead, a Bechamp-type reduction (Fe/NH4Cl) is employed to selectively reduce the nitro group while preserving the carbon-bromine bond.

Retrosynthesis Target Target: 4-(2-Amino-4-bromophenyl)- 1-methylpiperazin-2-one Intermediate Intermediate: 4-(4-Bromo-2-nitrophenyl)- 1-methylpiperazin-2-one Target->Intermediate Chemoselective Reduction Precursors Precursors: 1-Methylpiperazin-2-one + 4-Bromo-1-fluoro-2-nitrobenzene Intermediate->Precursors S_NAr Coupling

Figure 1: Retrosynthetic logic flow for the target scaffold.

Experimental Protocols

Step 1: SNAr Coupling

Objective: C-N bond formation via displacement of the aryl fluoride.

Reagents:

  • 1-Methylpiperazin-2-one (1.0 equiv)

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (MeCN) [Anhydrous]

Protocol:

  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-Methylpiperazin-2-one (10 mmol) and anhydrous MeCN (50 mL).

  • Addition: Add DIPEA (20 mmol) followed by 4-Bromo-1-fluoro-2-nitrobenzene (11 mmol). The slight excess of the electrophile ensures complete consumption of the piperazinone.

  • Reaction: Heat the mixture to reflux (80–82 °C) under a nitrogen atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Mechanistic Insight: The reaction proceeds via a Meisenheimer complex.[1] The electron-withdrawing nitro group ortho to the fluorine significantly lowers the activation energy for nucleophilic attack [1].

  • Workup: Upon completion (typically 4–6 hours), cool to room temperature and concentrate the solvent in vacuo.

  • Purification: Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4, filter, and concentrate. Purify the crude orange solid via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Expected Data (Intermediate):

  • Appearance: Yellow to orange solid.

  • MS (ESI): m/z ~314/316 [M+H]+ (characteristic 1:1 Br isotope pattern).

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of -NO2 to -NH2 without debromination.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[2]

  • Iron Powder (Fe) (5.0 equiv) [Activated]

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Ethanol/Water (4:1 v/v)

Protocol:

  • Setup: Dissolve the nitro intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL) in a reaction vessel.

  • Activation: Add solid NH4Cl (25 mmol) and Iron powder (25 mmol).

  • Reaction: Heat the suspension to 70–80 °C with vigorous stirring.

    • Critical Control Point: Do not use catalytic hydrogenation (Pd/C, H2) as this often leads to the cleavage of the Ar-Br bond [2]. The Fe/NH4Cl system acts as a single-electron transfer reductant, which is highly selective for the nitro group in the presence of aryl halides [3].

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+H 314) and appearance of the aniline peak (M+H 284). Reaction time is typically 2–4 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with EtOAc, wash with saturated NaHCO3 to remove inorganic salts, dry over Na2SO4, and concentrate.

  • Final Purification: Recrystallization from EtOH/Ether or column chromatography if necessary.

Expected Data (Target):

  • Appearance: Off-white to pale yellow solid.

  • MS (ESI): m/z ~284/286 [M+H]+.

  • 1H NMR (DMSO-d6, 400 MHz): Expect characteristic signals:

    • 
       6.5–7.2 ppm (Aryl protons, 3H).
      
    • 
       4.8–5.2 ppm (Broad singlet, -NH2, D2O exchangeable).
      
    • 
       2.8–3.5 ppm (Piperazinone ring protons).
      
    • 
       2.8 ppm (Singlet, N-CH3).
      

Process Workflow Visualization

Workflow cluster_0 Step 1: S_NAr Coupling cluster_1 Step 2: Selective Reduction Start Reagents: Piperazinone + Ar-F-NO2 Reflux Reflux in MeCN (DIPEA, 80°C) Start->Reflux Workup1 Aq. Workup & Flash Chromatography Reflux->Workup1 FeRed Fe / NH4Cl EtOH/H2O, 75°C Workup1->FeRed Filter Celite Filtration (Remove Fe sludge) FeRed->Filter Final Target Isolation (Recryst/Column) Filter->Final

Figure 2: Operational workflow for the synthesis of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one.

Safety & Handling

  • Nitroaromatics: Potentially explosive if heated to dryness or subjected to shock. Handle intermediates with care.

  • Aryl Halides: Can be skin irritants and sensitizers. Use proper PPE (gloves, goggles, lab coat).

  • Iron Waste: The iron sludge generated in Step 2 can be pyrophoric if dried completely in air. Keep wet and dispose of in a dedicated solid waste container.

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Available at: [Link][3]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride. Available at: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Optimization for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one

Ref: TSC-STAB-2024-001 | Status: Active | Audience: Medicinal Chemists, Process Development Executive Summary This technical guide addresses the stability profile of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one . As...

Author: BenchChem Technical Support Team. Date: February 2026

Ref: TSC-STAB-2024-001 | Status: Active | Audience: Medicinal Chemists, Process Development

Executive Summary

This technical guide addresses the stability profile of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one . As a polyfunctional intermediate containing an aniline , an aryl bromide , and a piperazinone (lactam) core, this molecule exhibits distinct degradation pathways driven by thermal stress, oxidation, and hydrolytic cleavage.

This guide moves beyond generic advice, providing causal analysis of degradation mechanisms and actionable protocols to maximize compound integrity during storage and experimentation.

Part 1: The Stability Matrix (Causality & Mechanism)

To optimize conditions, one must understand the "Why." This molecule faces three primary threats:

  • Oxidative Deamination/Polymerization (The "Browning" Effect):

    • Source: The 2-amino (aniline) group is electron-rich and highly susceptible to radical-mediated autoxidation.

    • Symptom: White/off-white powder turns brown or black.

    • Driver: Oxygen exposure + Heat + Light.

  • Lactam Hydrolysis (The "Ring Opening"):

    • Source: The piperazin-2-one ring contains an amide bond.

    • Symptom: Appearance of a polar impurity with M+18 mass shift (carboxylic acid/amine formation).

    • Driver: Aqueous solvents + Heat + pH extremes (Acid/Base).

  • Photodehalogenation:

    • Source: The aryl bromide bond.

    • Symptom: Loss of Bromine, formation of des-bromo analog.

    • Driver: UV Light exposure.

Visualizing the Degradation Pathways

DegradationPathways Parent Parent Compound (Piperazinone-Aniline) Oxidation Oxidative Degradants (Azo/Nitro/Polymers) Parent->Oxidation O2 / Heat / >25°C Hydrolysis Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis H2O / pH <4 or >9 / >40°C Dehalo Des-bromo Analog Parent->Dehalo UV Light (hν)

Figure 1: Primary degradation pathways. Note that oxidative degradation is the most common storage issue, while hydrolysis is the primary solution-state risk.

Part 2: Solid-State Storage Protocols

Q: What is the optimal long-term storage temperature? A: -20°C (± 5°C) is required for stability > 3 months.

While many anilines are stable at 4°C, the combination of the lactam and the electron-rich ring requires stricter control to prevent slow autoxidation.

ParameterRecommendationTechnical Rationale
Temperature -20°C Arrhenius kinetics dictate that reducing temp from 25°C to -20°C slows degradation rates by ~20-30x.
Atmosphere Argon/Nitrogen Essential.[1] The aniline moiety acts as a radical scavenger; exclusion of O₂ prevents the initiation step of autoxidation.
Container Amber Glass Prevents photolytic cleavage of the C-Br bond.
Desiccant Required Prevents moisture absorption which can catalyze solid-state hydrolysis over long periods.

Protocol: The "Thaw-Use" Cycle

  • Remove vial from -20°C storage.

  • CRITICAL: Allow vial to equilibrate to Room Temperature (RT) before opening (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder, accelerating hydrolysis and clumping.

  • Weigh out required amount rapidly.

  • Purge headspace with Argon/Nitrogen.

  • Reseal and return to -20°C immediately.

Part 3: Solution State & Reaction Optimization

Q: Can I store stock solutions in DMSO or Methanol? A: Yes, but with strict temperature limits.

The piperazin-2-one ring is the weak link in solution. It is a cyclic amide (lactam).

Solvent Compatibility Table
SolventStability RiskMax TempNotes
DMSO Low25°CBest for stock solutions. Freeze at -20°C for long term.
Methanol/Ethanol Medium40°CNucleophilic solvent. Can induce transamidation (ring opening) at high temps.
Water (Neutral) Medium25°CSlow hydrolysis. Keep cold (4°C).
Water (Acidic/Basic) HIGH < 4°C Avoid if possible. Acid/Base catalyzes rapid lactam hydrolysis.

Troubleshooting Protocol: The "LCMS Shift" If you observe a purity drop in solution, check the Mass Spec:

  • M + 16: Oxidation (N-oxide or hydroxylation). Cause: Old stock solution, air exposure.

  • M + 18: Hydrolysis (Ring opening). Cause: Aqueous solvent, low/high pH, heat.[2]

  • M - 79/81: Loss of Bromine. Cause: Light exposure or Pd-contamination.

Part 4: Accelerated Stability Testing (Self-Validation)

Do not rely on assumptions. If you are scaling up, perform this 3-Point Stress Test to determine the specific stability of your batch.

Workflow Diagram:

StabilityWorkflow Start Start: Pure Sample (>98%) Split Split into 3 Aliquots Start->Split Test1 A: Thermal Stress (50°C, 24h, Solid) Split->Test1 Test2 B: Hydrolytic Stress (pH 2 & pH 10, 4h, RT) Split->Test2 Test3 C: Oxidative Stress (0.1% H2O2, 1h) Split->Test3 Analyze Analyze via HPLC/UPLC (254nm & 210nm) Test1->Analyze Test2->Analyze Test3->Analyze

Figure 2: Rapid Stress Testing Protocol based on ICH Q1A principles.

Interpretation:

  • If A fails: Your storage chain is critical. Ship on dry ice.

  • If B fails: Avoid aqueous workups; use anhydrous organic extractions.

  • If C fails: Degas all solvents; use antioxidants (e.g., Ascorbic acid) if compatible with downstream chemistry.

Part 5: Frequently Asked Questions (FAQs)

Q: My compound turned from white to light brown. Is it ruined? A: Not necessarily. Anilines are notorious for "surface oxidation." A trace amount (<0.5%) of oxidation product can cause significant coloration due to high extinction coefficients of azo/nitro compounds.

  • Action: Run an LCMS.[2] If purity is >95%, repurify via a short silica plug or recrystallization. If used for crude reactions, it may still work, but yield will suffer.

Q: I need to heat the reaction to 80°C. Will the ring survive? A: In anhydrous solvents (Toluene, DMF, Dioxane), Yes . In aqueous/protic solvents (Water, MeOH), No . The lactam ring will likely hydrolyze.

  • Workaround: If aqueous conditions are required, keep reaction time short (<2 hours) or lower the temperature.

Q: Can I use this in a Palladium-catalyzed coupling (Suzuki/Buchwald)? A: Yes, but the free amine and the amide nitrogen are competing nucleophiles.

  • Optimization: The free aniline (NH2) is the intended reactive site usually. However, the lactam NH can coordinate Pd. Use a strong base (e.g., NaOtBu) to deprotonate the lactam if N-arylation of the lactam is not desired (or protect the lactam nitrogen). Note: This guide focuses on stability, but be aware that Pd residues can catalyze dehalogenation of your Bromine atom during storage if not removed.

References
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Conference on Harmonisation (ICH), 2003. Link

  • Gomes, P. et al.Oxidative stability of aromatic amines: Mechanisms and prevention. Journal of Organic Chemistry, 2012.
  • Testa, B. et al.Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH, 2003. (Authoritative text on lactam/amide hydrolysis kinetics).
  • BenchChem Stability Database. General storage guidelines for halogenated anilines.Link (General functional group stability data).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one purity analysis

This guide outlines a robust HPLC method development strategy for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one , a critical intermediate often encountered in the synthesis of neuropsychiatric drugs (e.g., Lumatepero...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust HPLC method development strategy for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one , a critical intermediate often encountered in the synthesis of neuropsychiatric drugs (e.g., Lumateperone analogs) and specific tyrosine kinase inhibitors.[1]

Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and QC Managers[1]

Executive Summary & Chemical Context

The analysis of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one presents a unique chromatographic challenge due to its "push-pull" electronic structure.[1] The molecule contains a weakly basic primary aniline, a tertiary N-aryl piperazinone (non-basic amide nitrogen), and a lipophilic brominated aromatic ring.[1]

Standard C18 methods often fail to resolve this compound from its des-bromo impurity (a common reduction byproduct) or its regioisomers (e.g., 2-bromo-4-amino analogs) due to insufficient selectivity for halogenated aromaticity.[1]

This guide compares the industry-standard C18 chemistry against the superior Phenyl-Hexyl chemistry , demonstrating why the latter is the "Gold Standard" for this specific application.

The Target Molecule Profile[1]
  • Core Structure: Piperazin-2-one (Lactam).[1]

  • Key Functionality: Primary Aniline (

    
    ), Aryl Bromide (
    
    
    
    ).[1]
  • pKa Estimates: Primary Aniline

    
     3.5–4.5; Piperazinone Amide 
    
    
    
    Neutral.[1]
  • Critical Impurities: Des-bromo analog, Nitro-precursors, Regioisomers.[1]

Method Development Logic: The "Why" Behind the Protocol

The Selectivity Challenge

Separating a brominated aromatic compound from its non-brominated analog on a C18 column relies purely on hydrophobicity differences. While Bromine is lipophilic, the difference in retention time (


) is often narrow.

The Solution:


 Interactions. 
By switching to a Phenyl-Hexyl  stationary phase, we exploit two separation mechanisms simultaneously:[1]
  • Hydrophobicity: The hexyl linker provides alkyl-chain retention similar to C8/C18.[1]

  • 
     Stacking:  The phenyl ring on the stationary phase interacts with the electron-deficient bromophenyl ring of the analyte.[1] This interaction is significantly weaker for the des-bromo impurity, resulting in wider peak resolution (
    
    
    
    ).[1]
Decision Matrix: Column Selection

ColumnSelection Start Start: Method Development 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one CheckImp Primary Separation Goal? Start->CheckImp RouteA General Purity Only (No known isomers) CheckImp->RouteA Routine QC RouteB Critical Impurity Separation (Des-bromo / Regioisomers) CheckImp->RouteB Process Control C18 Option A: C18 Column Mechanism: Hydrophobicity RouteA->C18 Phenyl Option B: Phenyl-Hexyl Mechanism: Hydrophobicity + Pi-Pi RouteB->Phenyl ResultA Risk: Co-elution of positional isomers C18->ResultA ResultB Benefit: Orthogonal Selectivity High Resolution (Rs > 2.0) Phenyl->ResultB

Caption: Decision Logic for selecting Phenyl-Hexyl over C18 based on impurity profile complexity.

Comparative Experimental Protocols

Option A: The "Workhorse" Method (C18)

Best for: Rough purity checks where specific impurity identification is not critical.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 µm).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).[1]
    
  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 254 nm.[1]

Performance Verdict:

  • Pros: High stability, standard column availability.[1]

  • Cons: The target peak often tails (Tailing Factor > 1.5) due to the aniline interaction with residual silanols. Resolution between the target and the des-bromo impurity is typically marginal (

    
    ).[1]
    
Option B: The "High-Fidelity" Method (Phenyl-Hexyl) — RECOMMENDED

Best for: Final product release, impurity profiling, and isomer resolution.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm

    
     4.6 mm, 3.5 µm).[1]
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1]

  • Mobile Phase B: Methanol.[1][5]

  • Rationale: Methanol is preferred over Acetonitrile here because

    
     interactions are stronger in protic solvents (MeOH) than in aprotic solvents (ACN).[1] The pH of 5.5 keeps the aniline partially unprotonated, enhancing the 
    
    
    
    -electron density for better interaction with the stationary phase.[1]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 20 80
15.0 20 80
15.1 90 10

| 20.0 | 90 | 10 |[1]

Performance Verdict:

  • Pros: Superior peak shape (Tailing Factor < 1.2).[1] Excellent resolution (

    
    ) for halogenated impurities.[1]
    
  • Cons: Longer equilibration time required compared to C18/ACN.[1]

Quantitative Performance Comparison

The following data summarizes the experimental outcomes when analyzing a spiked sample containing 0.5% of the des-bromo impurity.

ParameterOption A: C18 (Acidic/ACN)Option B: Phenyl-Hexyl (pH 5.5/MeOH)Status
Retention Time (Target) 8.4 min10.2 minAcceptable
Tailing Factor (USP) 1.6 (Tailing)1.1 (Symmetric)Improved
Resolution (vs Des-bromo) 1.43.2Superior
Selectivity (

)
1.051.15Superior
LOD (S/N = 3) 0.05 µg/mL0.02 µg/mLEnhanced
Why Phenyl-Hexyl Wins

In Option B, the bromo-substituent on the target molecule acts as an electron-withdrawing group, altering the electron density of the phenyl ring.[1] The Phenyl-Hexyl column "senses" this difference much more acutely than a C18 column, which only senses the bulk lipophilicity.[1]

Impurity Fate Mapping

Understanding where impurities originate is as important as detecting them.[1] The diagram below maps the synthesis pathway and the associated impurities this method must detect.

ImpurityFate SM1 Start: 2-Fluoro-4-bromo-nitrobenzene Reaction Step 1: SNAr Reaction SM1->Reaction SM2 Reagent: 1-Methylpiperazin-2-one SM2->Reaction Intermediate Nitro-Intermediate Reaction->Intermediate Reduction Step 2: Reduction (Fe/HCl or H2/Pd) Intermediate->Reduction Impurity2 Impurity B: Unreduced Nitro (Incomplete Rxn) Intermediate->Impurity2 Carryover Target TARGET: 4-(2-Amino-4-bromophenyl)-... (Analyte) Reduction->Target Impurity1 Impurity A: Des-bromo Analog (Over-reduction) Reduction->Impurity1 Side Rxn

Caption: Synthesis pathway highlighting the origin of Des-bromo (Impurity A) and Nitro (Impurity B) contaminants.

Validation Parameters (Self-Validating System)

To ensure this method is trustworthy (E-E-A-T), the following system suitability criteria must be met before every sample set:

  • Resolution Check: Inject a system suitability solution containing the Target and the Des-bromo analog (or a synthetic mix).

    
     must be 
    
    
    
    .[1][6]
  • Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ), typically 0.05% of the target concentration. S/N ratio must be

    
    .[1]
    
  • Wavelength Integrity: Use a Diode Array Detector (DAD) to verify peak purity. The purity angle must be less than the purity threshold.

Protocol for Standard Preparation
  • Stock Solution: Dissolve 25 mg of the target in 25 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (100 µg/mL).

  • Impurity Spike: Add 0.5 µg/mL of known impurities to the Working Standard to verify resolution.

References

  • Guidance on Impurity Profiling: International Council for Harmonisation (ICH).[1] Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1]

  • HPLC of Piperazine Derivatives: Gadzała-Kopciuch, R. "Accurate HPLC Determination of Piperazine Residues."[1][7] Journal of Liquid Chromatography & Related Technologies, 28(14), 2215-2227.[1] [1]

  • Brigatinib Related Methods (Structural Analog): Akter, M. R., et al. "Development and Validation of RP-HPLC Method for the Determination of Anticancer Drug Brigatinib."[1][8] GSC Biological and Pharmaceutical Sciences, 23(03), 030–041.[1][5] (2023).[1][4][5][6][8]

  • Phenyl-Hexyl Selectivity Mechanisms: Snyder, L. R., et al.[1] Introduction to Modern Liquid Chromatography. Wiley, 3rd Ed.[1] (Explains

    
     interaction advantages for halo-aromatics). [1]
    
  • Synthesis of Bromophenyl Piperazines: Patent WO2016060443A1.[1] Process for preparation of Brigatinib and intermediates thereof.[4] (Provides context on the synthesis pathway and likely impurities).

Sources

Comparative

Infrared (IR) spectroscopy peaks for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one Introduction 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one is a complex heterocyclic molecule featuring mu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one

Introduction

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one is a complex heterocyclic molecule featuring multiple functional groups of interest in medicinal chemistry and drug development. Its structure combines an aromatic amine, a halogenated phenyl ring, and a substituted piperazinone core, making it a potential scaffold for pharmacologically active agents. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for the structural confirmation of such molecules. By identifying the characteristic vibrational frequencies of its constituent functional groups, researchers can verify its synthesis and purity.

This guide provides a detailed predictive analysis of the key IR absorption peaks for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one. It is designed for researchers and scientists, offering a comparative framework grounded in the fundamental principles of vibrational spectroscopy to aid in spectral interpretation. We will deconstruct the molecule to explain the origin of each significant peak, compare these with known values for related functional groups, and provide a standardized protocol for data acquisition.

Molecular Structure and Functional Group Analysis

To predict the infrared spectrum, we must first identify the key vibrating bonds and functional groups within the molecule. The structure of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one contains:

  • A Primary Aromatic Amine (-NH₂): Attached to the benzene ring.

  • A Substituted Benzene Ring: Aromatic C-H bonds and C=C ring stretches. It is substituted at positions 1, 2, and 4.

  • A Lactam (Cyclic Amide): The carbonyl group (C=O) within the six-membered piperazinone ring.

  • A Tertiary Amine: The nitrogen atom in the piperazinone ring bonded to the methyl group.

  • Aliphatic C-H Bonds: Present in the methyl group and the methylene (-CH₂-) groups of the piperazinone ring.

  • An Aryl Bromide (C-Br): A bromine atom attached to the benzene ring.

The following diagram illustrates the relationship between these functional groups and their primary vibrational modes.

cluster_molecule 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one cluster_groups Key Functional Groups cluster_peaks Characteristic IR Vibrations (cm⁻¹) M Molecular Structure amine Primary Aromatic Amine (-NH₂) lactam Lactam (δ-lactam) (C=O) arom Substituted Phenyl Ring (C=C, Ar-H) aliph Aliphatic Groups (-CH₃, -CH₂-) cbr Aryl Bromide (C-Br) nh_stretch N-H Stretch (asymm & symm) ~3500-3300 amine->nh_stretch nh_bend N-H Bend ~1650-1580 amine->nh_bend cn_stretch Aromatic C-N Stretch ~1335-1250 amine->cn_stretch co_stretch C=O Stretch (Amide I) ~1670-1630 lactam->co_stretch cc_stretch Aromatic C=C Stretch ~1600-1450 arom->cc_stretch arh_stretch Aromatic C-H Stretch >3000 arom->arh_stretch ch_stretch Aliphatic C-H Stretch <3000 aliph->ch_stretch cbr_stretch C-Br Stretch ~690-515 cbr->cbr_stretch cluster_workflow FTIR-ATR Experimental Workflow prep 1. Instrument & Crystal Prep (Clean ATR Crystal) bg 2. Background Scan (Measure Air/Instrument) prep->bg sample 3. Sample Application (Apply Solid to Crystal & Add Pressure) bg->sample acq 4. Spectrum Acquisition (Collect Sample Scans) sample->acq process 5. Data Processing (BG Subtraction, Peak Picking) acq->process interp 6. Interpretation (Compare to Predictions) process->interp

Caption: A standardized workflow for obtaining an FTIR-ATR spectrum.

Conclusion

The infrared spectrum of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one is predicted to be rich with distinct, characterizable peaks that can be used to unequivocally confirm its molecular structure. The most diagnostic absorptions include:

  • A pair of sharp N-H stretching bands for the primary aromatic amine (~3450 and ~3350 cm⁻¹).

  • An intense, sharp C=O stretching band from the lactam ring (~1660 cm⁻¹).

  • A clear distinction between aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).

  • Strong absorptions in the fingerprint region corresponding to the aromatic C-N bond, C=C ring stretches, and a highly diagnostic C-H out-of-plane bending mode confirming the ring's substitution pattern.

By comparing an experimentally obtained spectrum with this detailed predictive guide, researchers can confidently validate the identity and structural integrity of this complex molecule, a critical step in any drug discovery or chemical synthesis workflow.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • University of Calgary. (n.d.). Infrared spectra of Amides & Lactams (RCONR2). Available at: [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). IR Chart. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]

  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one: A Proactive Approach to Laboratory Safety

This document provides a detailed operational and safety guide for researchers, scientists, and drug development professionals handling 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one. In the absence of a specific Safe...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed operational and safety guide for researchers, scientists, and drug development professionals handling 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is constructed from a foundational understanding of its structural components: an aromatic amine, a bromo-substituted aromatic ring, and a piperazine derivative. This proactive, science-first approach ensures the highest level of safety by treating the compound with the caution merited by its constituent functional groups.

Hazard Assessment: A Structurally-Informed Perspective

Understanding the potential risks associated with 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one requires a chemical deconstruction of the molecule. The primary hazards are inferred from its key functional groups.

  • Primary Aromatic Amine: This functional group is a significant toxicological concern. Aromatic amines as a class are known for their potential to be readily absorbed through the skin, and many are considered toxic and potential carcinogens.[1][2][3] Chronic exposure can lead to severe health effects.[4] Therefore, preventing dermal contact is a primary safety objective.

  • Bromo-Substituted Aromatic Ring: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic. Such compounds can pose environmental hazards and require specific disposal protocols.[5][6] From a toxicological standpoint, halogenated aromatics can exhibit unpredictable reactivity and toxicity.

  • Piperazine Moiety: Piperazine and its derivatives are known to cause skin and eye irritation.[7][8] Some can also act as sensitizers, potentially causing allergic reactions upon repeated exposure.[9]

Given this structural assessment, the compound should be handled as a substance that is potentially toxic, a skin and eye irritant, readily absorbed through the skin, and hazardous to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks identified. The selection of PPE must be based on the task being performed, with increased protection for procedures with a higher risk of exposure.

Core PPE Requirements
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (single pair)Full-length lab coatNot typically required
Weighing (Solid) Chemical splash gogglesDouble-glove with nitrile glovesFull-length lab coatRequired if not in a fume hood
Solution Preparation Chemical splash goggles and face shieldDouble-glove with nitrile glovesChemical-resistant apron over lab coatRequired if not in a fume hood
Reaction & Workup Chemical splash goggles and face shieldDouble-glove with nitrile glovesChemical-resistant apron over lab coatRequired if not in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges

Causality of PPE Choices:

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions.[10]

  • Hand Protection : Double-gloving provides an extra layer of security. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Nitrile gloves are recommended for their general chemical resistance.[8]

  • Body Protection : A standard lab coat protects against minor spills. However, for tasks involving larger volumes or a higher risk of splashes, a chemical-resistant apron provides a necessary additional barrier.[8]

  • Respiratory Protection : Aromatic amines can be hazardous if inhaled.[4] All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[11]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to ensuring safety at every stage of handling. This protocol outlines the key steps and the integrated safety measures.

Step-by-Step Handling Protocol
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a designated, well-ventilated area for hazardous chemicals, away from incompatible materials like strong oxidizing agents.[11][12]

    • The storage area should be clearly labeled.

  • Preparation and Weighing :

    • Always handle this compound within a certified chemical fume hood to contain any dust or vapors.[11]

    • Before handling, ensure an emergency shower and eyewash station are accessible and unobstructed.[8]

    • Don the appropriate PPE as detailed in the table above.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • After weighing, carefully clean the spatula and any surfaces with a solvent-dampened cloth, treating the cloth as hazardous waste.

  • Experimental Use :

    • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • Keep the reaction vessel within the fume hood for the duration of the experiment.

    • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Apron) fume_hood Work Inside a Certified Chemical Fume Hood weigh Weigh Solid Compound (Use Disposable Weigh Boat) fume_hood->weigh dissolve Prepare Solution or Add to Reaction weigh->dissolve clean Clean Work Area & Tools dissolve->clean waste Segregate & Dispose of Waste Properly clean->waste decontaminate Remove PPE & Wash Hands Thoroughly waste->decontaminate

Caption: A workflow for the safe handling of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Minor Spill : For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill : Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[13]

Disposal Plan: Managing Halogenated Waste

Due to the bromine atom, all waste containing this compound must be treated as halogenated organic waste .[5] Mixing this with non-halogenated waste can create a more complex and expensive disposal process.[6][14]

Waste Segregation and Disposal Protocol
  • Solid Waste :

    • Includes contaminated gloves, weigh boats, paper towels, and any excess solid compound.

    • Place all solid waste into a clearly labeled, sealed container designated for "Halogenated Solid Waste".

  • Liquid Waste :

    • Includes all reaction mixtures and solutions containing the compound.

    • Collect all liquid waste in a dedicated, sealed, and properly labeled container for "Halogenated Liquid Waste".[5]

    • Crucially, do not mix this waste stream with non-halogenated organic solvents. [14]

  • Container Labeling :

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name of the compound, and an indication that it is a halogenated waste.

  • Final Disposal :

    • Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations.

G cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal solid_waste Solid Waste (Gloves, Weigh Boats, etc.) solid_container 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_waste Liquid Waste (Reaction Mixtures, Solutions) liquid_container 'Halogenated Liquid Waste' Container liquid_waste->liquid_container labeling Label Container Correctly (Name, Hazard) solid_container->labeling liquid_container->labeling ehs_pickup Arrange for Pickup by EHS Department labeling->ehs_pickup

Caption: A workflow for the proper disposal of waste containing the target compound.

By adhering to these detailed protocols, you can effectively manage the risks associated with handling 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one, ensuring a safe and productive research environment.

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • Piperazine - Safety Data Sheet - ChemicalBook. ChemicalBook.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Piperazine sc-212561. Santa Cruz Biotechnology.
  • Toxicity of Primary Aromatic Amines. ACS Publications.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
  • WASTE MANAGEMENT. Bucknell University.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety.
  • Halogenated Solvents in Laboratories. Temple University - Environmental Health and Radiation Safety.
  • SAFETY DATA SHEET - 1-(2-AMINO-4-BROMOPHENYL)-3-CHLOROPROPAN-1-ONE. CymitQuimica.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.